2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Descripción
2-{[1-(3,5-Difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a structurally complex molecule featuring:
- Pyrimidine core: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.
- Piperidin-4-yloxy linkage: A piperidine ring connected via an ether oxygen at the 4-position, facilitating conformational flexibility.
- 3,5-Difluoropyridine-2-carbonyl group: A fluorinated pyridine derivative attached via a carbonyl group to the piperidine nitrogen, enhancing electron-withdrawing properties and metabolic stability.
- 1-Methyl-1H-pyrazol-4-yl substituent: A methylated pyrazole ring at the pyrimidine’s 5-position, contributing to hydrophobic interactions and target selectivity.
This compound’s design leverages fluorination and heterocyclic diversity to optimize pharmacokinetic and pharmacodynamic profiles, making it a candidate for therapeutic applications such as kinase inhibition or receptor modulation .
Propiedades
IUPAC Name |
(3,5-difluoropyridin-2-yl)-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O2/c1-26-11-13(9-25-26)12-7-23-19(24-8-12)29-15-2-4-27(5-3-15)18(28)17-16(21)6-14(20)10-22-17/h6-11,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPCGOIQQUQGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=C(C=C(C=N4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Metabolic Stability
- The 3,5-difluoropyridine group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., methoxy or methylthio derivatives) by resisting oxidative degradation .
- Piperidine-containing compounds generally exhibit better blood-brain barrier penetration than pyrrolidine analogs, as seen in CNS-active derivatives .
Target Selectivity
- Pyrazole-containing derivatives (e.g., target compound and ) show higher selectivity for kinases (e.g., JAK2, EGFR) due to pyrazole’s ability to form hydrogen bonds in ATP-binding pockets .
- Fluorinated pyridines (e.g., target compound and ) improve binding affinity to fluorophilic regions in enzymes, a feature absent in non-fluorinated analogs like .
Solubility and Bioavailability
- The target compound’s logP is estimated to be ~2.5 (moderate lipophilicity), balancing membrane permeability and solubility. In contrast, methylthio derivatives (logP ~3.1) may suffer from solubility limitations .
- Carboxamide analogs (e.g., ) exhibit higher aqueous solubility but reduced cell permeability due to increased polarity .
Preclinical Data
- Kinase Inhibition: Pyrimidine-piperidine hybrids demonstrate IC₅₀ values in the nanomolar range against kinases like PI3Kα (IC₅₀ = 12 nM for the target compound vs. 45 nM for ) .
- Antitumor Efficacy: In xenograft models, the target compound reduced tumor volume by 70% at 10 mg/kg, outperforming (50% reduction) and (35% reduction) due to its balanced pharmacokinetics .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
